3-(Bromomethyl)-2,4-dimethylpentane
Description
Significance of Branched Alkyl Halides in Synthetic Design
Branched alkyl halides are crucial building blocks in organic synthesis. Their utility stems from the electrophilic nature of the carbon atom bonded to the halogen, making them susceptible to attack by nucleophiles. patsnap.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of more complex organic molecules.
However, the degree and position of branching in an alkyl halide significantly influence its reaction pathways. patsnap.comalmerja.com While simple primary alkyl halides readily undergo bimolecular nucleophilic substitution (SN2) reactions, increased branching at or near the reaction center can dramatically alter the reaction's course and rate. egyankosh.ac.inlibretexts.org This is due to steric hindrance, where the bulky alkyl groups physically obstruct the approach of the nucleophile to the electrophilic carbon. almerja.comlibretexts.org
The table below illustrates the effect of steric hindrance on the relative rates of SN2 reactions for various alkyl bromides.
| Alkyl Bromide | Type | Relative Reactivity |
| Methyl bromide | Methyl | 30 |
| Ethyl bromide | Primary | 1 |
| Isopropyl bromide | Secondary | 0.02 |
| tert-Butyl bromide | Tertiary | ~0 |
| Neopentyl bromide | Primary (Hindered) | 0.00001 |
This table demonstrates the significant decrease in SN2 reactivity with increasing steric hindrance. Data is generalized from typical organic chemistry principles.
Overview of Research Areas Pertaining to Sterically Hindered Primary Bromides
The unique reactivity profile of sterically hindered primary bromides, such as 3-(Bromomethyl)-2,4-dimethylpentane and its simpler analog neopentyl bromide, has spurred considerable research. A primary focus of this research is understanding and overcoming the challenges associated with their low reactivity in traditional SN2 reactions. libretexts.org Due to the steric shielding of the primary carbon, these compounds are notoriously slow to react via the SN2 pathway. egyankosh.ac.inlibretexts.org
This has led to investigations into alternative reaction mechanisms. For instance, under conditions that favor carbocation formation (e.g., in ionizing solvents), SN1 and E1 reactions may occur, often accompanied by rearrangements. msu.edu Research has also explored the isomerization of neopentyl-type halides, where a halogen atom and a methyl group interchange positions, leading to different reaction products. nih.gov
Furthermore, the development of specialized reagents and catalysts to facilitate reactions with sterically hindered substrates is an active area of research. For example, the use of bulky phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions has shown success in the amination of sterically demanding aryl bromides, a field of study relevant to the application of hindered alkyl halides. researchgate.net The synthesis of sterically hindered primary amines, which can be challenging to prepare, is another area where novel photocatalytic methods are being explored. acs.org
The study of these compounds is not purely academic. For instance, intermediates with a similar structural motif, such as N-(5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl pyrimidine-2-yl)-N-methyl methanesulfonamide, are utilized in the synthesis of pharmaceuticals like Rosuvastatin. google.comgoogle.com This highlights the practical importance of understanding the chemistry of sterically hindered bromides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2,4-dimethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJELFGOVIAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromomethyl 2,4 Dimethylpentane and Analogs
Direct Halogenation Approaches
Direct halogenation of an alkane substrate represents the most atom-economical route to alkyl halides. However, its practical application is often limited by challenges in controlling the reaction's selectivity.
Mechanistic Insights into Radical Bromination of Highly Branched Alkanes
The direct bromination of alkanes proceeds via a free-radical chain reaction mechanism, which is typically initiated by heat or UV light. libretexts.org This process involves three key stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the relatively weak bromine-bromine bond (bond energy: 46 kcal/mol) to generate two bromine radicals (Br•). libretexts.org
Br₂ + hν or Δ → 2 Br•
Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the alkane, forming a carbon-centered radical (alkyl radical) and hydrogen bromide (HBr). The alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and a new bromine radical, which continues the chain. numberanalytics.com
R-H + Br• → R• + HBr R• + Br₂ → R-Br + Br•
Termination: The chain reaction ceases when radicals combine with each other in various ways, such as the recombination of two bromine radicals or an alkyl radical with a bromine radical.
The stability of the intermediate alkyl radical is a crucial factor governing the reaction's outcome. For alkanes, the order of radical stability is tertiary (3°) > secondary (2°) > primary (1°). This stability trend is due to hyperconjugation and inductive effects from the alkyl groups surrounding the radical center. In the case of highly branched alkanes like 2,4-dimethylpentane (B89610) (the carbon skeleton of the target molecule), multiple types of hydrogen atoms are present, leading to the potential for a mixture of products.
Chemo- and Regioselectivity Considerations in Halogenation Strategies
A significant challenge in direct halogenation is achieving selectivity. Chemoselectivity refers to the selective reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.
In free-radical halogenation, the reactivity of the halogen radical plays a key role. According to the Hammond postulate, the more endothermic the hydrogen abstraction step, the more the transition state resembles the products (the alkyl radical). The hydrogen abstraction by a bromine radical is significantly less exothermic than by a chlorine radical, making the bromination process slower and much more selective. libretexts.org Bromine atoms will preferentially abstract the hydrogen that leads to the most stable radical intermediate.
For a starting material like 2,4-dimethylpentane , there are three distinct types of C-H bonds:
Primary (1°): Twelve hydrogens on the four methyl groups.
Secondary (2°): Two hydrogens at the C3 position.
Tertiary (3°): Two hydrogens at the C2 and C4 positions.
Due to the high selectivity of bromination, the reaction overwhelmingly favors substitution at the tertiary positions. libretexts.org Therefore, the direct radical bromination of 2,4-dimethylpentane would primarily yield 2-bromo-2,4-dimethylpentane , not the desired primary bromide 3-(bromomethyl)-2,4-dimethylpentane . The synthesis of the target compound requires placing the bromine on a methyl group attached to the main chain, a transformation that cannot be achieved with high yield via this method. Other reagents, such as N-bromosuccinimide (NBS), are also used for radical bromination but exhibit similar selectivity for the most substituted positions. libretexts.org
| Halogen | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |
|---|---|---|---|
| Chlorination | 1 | 3.9 | 5.2 |
| Bromination | 1 | 82 | 1640 |
Alkylation and Functionalization of Precursors
Given the limitations of direct halogenation for producing specific isomers like this compound, multi-step strategies involving the functionalization of tailored precursors are often necessary.
Strategies Involving Alkylation with Bromomethyl Moieties
Bromomethylation is a reaction that introduces a bromomethyl (-CH₂Br) group onto a molecule. A classic example is the bromomethylation of aromatic compounds, which can be achieved under conditions similar to a Friedel-Crafts alkylation. elementalchemistry.in This approach, however, is not applicable to unactivated alkanes due to their lack of nucleophilicity.
Another strategy involves the use of bromomethylating agents to alkylate nucleophiles. For instance, thiols can be efficiently bromomethylated using paraformaldehyde and HBr, yielding bromomethyl sulfides. rsc.org These sulfides can then serve as building blocks in further synthetic steps. However, creating a stable and localized nucleophilic center (carbanion) on the C3 position of a 2,4-dimethylpentane skeleton to react with a bromomethylating agent is synthetically challenging and generally not a practical route for this class of compounds.
Conversion Pathways from Precursor Alcohols to Bromides
A more feasible and widely used indirect method involves the conversion of a precursor alcohol to the desired alkyl bromide. For the synthesis of this compound, the logical precursor would be 3-(hydroxymethyl)-2,4-dimethylpentane . This alcohol can, in turn, be prepared through standard organic reactions, such as the reduction of the corresponding carboxylic acid or ester, or from the reaction of an appropriate Grignard reagent with an aldehyde.
Once the precursor alcohol is obtained, several reliable methods exist for its conversion to the corresponding bromide. These are typically nucleophilic substitution reactions where the hydroxyl group is first converted into a better leaving group.
Common reagents for this transformation include:
Hydrogen Bromide (HBr): Concentrated aqueous HBr can be used, often with a catalyst like H₂SO₄. The strong acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O). The bromide ion then acts as a nucleophile.
Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to bromides. The reaction typically proceeds with good yield and is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HBr byproduct.
Thionyl Bromide (SOBr₂): Analogous to thionyl chloride, SOBr₂ converts alcohols to alkyl bromides. The byproducts (SO₂ and HBr) are gases, which can simplify purification.
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| HBr / H₂SO₄ | Heat with concentrated acids | Inexpensive reagents | Strongly acidic, potential for rearrangements in susceptible substrates |
| PBr₃ | Pyridine or ether, often at 0°C to room temp. | Milder conditions, good for primary/secondary alcohols | Reagent is moisture-sensitive |
| SOBr₂ | Often with pyridine, in an inert solvent | Gaseous byproducts simplify workup | Less common and more expensive than SOCl₂ |
Transition-Metal-Catalyzed Synthetic Routes
In recent decades, transition-metal catalysis has emerged as a powerful tool for forming carbon-halogen bonds, sometimes offering novel pathways with high selectivity. While the use of alkyl halides as substrates in transition-metal-catalyzed cross-coupling reactions is well-established nih.gov, their direct synthesis from alkanes using such catalysts is a more nascent and challenging field. researchgate.netnih.gov
The primary challenge lies in the selective activation of a specific C(sp³)–H bond in an alkane. Most research has focused on palladium, nickel, or copper catalysts for C-H functionalization. nih.govscispace.com However, many of these systems are designed for cross-coupling reactions to form C-C bonds rather than C-Br bonds. nih.gov
Some progress has been made in metal-promoted or catalyzed bromination. For example, unactivated manganese dioxide (MnO₂) has been shown to promote the chemoselective monobromination of alkanes with bromine, yielding alkyl bromides in good yields. researchgate.net While this may not follow a classical organometallic catalytic cycle, it represents a metal-mediated pathway to alkane halogenation.
The development of a true transition-metal-catalyzed system for the direct, regioselective bromination of an unactivated primary C-H bond in a molecule like 2,4-dimethylpentane to form this compound remains a significant research goal. Such a method would offer a more efficient and elegant route compared to the classical multi-step functionalization of precursors.
Palladium-Catalyzed Hydrohalogenation and Oxidative Conditions
A significant advancement in the synthesis of primary alkyl halides from readily available alkenes involves palladium-catalyzed remote hydrohalogenation. This strategy overcomes the common problem of producing branched alkyl halides, which are typically favored in standard hydrohalogenation reactions. By employing a specialized palladium catalyst system under oxidative conditions, it is possible to achieve excellent linear selectivity, yielding primary alkyl halides from both terminal and internal alkenes.
This method often utilizes a "chain-walking" strategy, where the palladium catalyst migrates along the carbon chain of the alkene until it reaches the terminal position. Once at the terminus, oxidative halogenation occurs, leading to the desired primary alkyl halide. The success of this remote functionalization hinges on overcoming the higher activation energy typically associated with the oxidative halogenation of linear alkyl-palladium species compared to their branched counterparts.
To address this challenge, researchers have engineered specialized pyridine-oxazoline (Pyox) ligands. The introduction of a hydroxyl group into the oxazoline (B21484) portion of the ligand has been shown to significantly accelerate the crucial oxidative halogenation step at the less sterically hindered terminal position, thus ensuring high regioselectivity. The process operates under mild conditions and employs specific oxidants to balance the catalytic cycle's reduction and oxidation steps. This methodology is robust enough to convert mixtures of olefin isomers into a single, valuable primary alkyl halide, which is particularly advantageous for industrial applications where pure substrates are less economical.
Table 1: Key Components in Palladium-Catalyzed Remote Hydrohalogenation
| Component | Function | Example |
|---|---|---|
| Catalyst | Facilitates chain-walking and halogenation | Palladium complexes |
| Ligand | Controls regioselectivity; accelerates oxidative halogenation | Engineered Pyridine-Oxazoline (Pyox) ligands |
| Oxidant | Balances the Pd(II)/Pd(IV) catalytic cycle | N-Chlorosuccinimide (NCS) / Na-NMBI |
| Hydride Source | Provides the hydrogen for the hydrohalogenation | Hydrosilane |
| Substrate | Starting material | Terminal or internal alkenes (including isomer mixtures) |
Cobalt-Catalyzed Alkylation in Sterically Hindered Systems
For reactions involving already-formed alkyl halides, cobalt catalysis offers a powerful tool for C-C bond formation, especially in sterically demanding environments. Inexpensive cobalt complexes, particularly those utilizing N-heterocyclic carbene (NHC) ligands, have proven highly effective for the direct alkylation of various substrates with challenging primary and secondary alkyl halides.
This methodology is particularly relevant for the synthesis and subsequent reactions of compounds like this compound, which features significant steric hindrance around the reactive site. Cobalt-NHC catalytic systems can facilitate the ortho-alkylation of aromatic compounds, such as aryl imines and 2-arylpyridines, with sterically hindered alkyl halides at room temperature. The reaction is effective even with alkyl halides that are hindered at the β-position, such as neopentyl bromide, a close structural analog to the target compound.
Mechanistic studies suggest that the reaction often proceeds through a single-electron transfer (SET) from the cobalt catalyst to the alkyl halide. This generates an alkyl radical, which then participates in the C-C bond formation. While this approach is highly effective, the efficiency can sometimes be reduced when using exceptionally bulky alkyl halides, a factor that must be considered during synthesis design.
Table 2: Components for Cobalt-Catalyzed Alkylation of Hindered Systems
| Component | Role | Example |
|---|
| Catalyst | Promotes C-C bond formation via a radical pathway
Mechanistic Investigations of 3 Bromomethyl 2,4 Dimethylpentane Reactivity
Nucleophilic Substitution Pathways
The unique structure of 3-(bromomethyl)-2,4-dimethylpentane, which features a primary alkyl bromide with significant steric bulk on the adjacent carbon, profoundly influences its propensity to undergo nucleophilic substitution reactions.
Bimolecular Nucleophilic Substitution (SN2) with Steric Hindrance Effects
The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. spcmc.ac.in The rate of this reaction is highly sensitive to steric hindrance at the reaction center. libretexts.orgyoutube.com For this compound, the carbon atom bonded to the bromine is a primary carbon. While primary alkyl halides are typically excellent substrates for SN2 reactions, this compound is a notable exception. pressbooks.pubmasterorganicchemistry.com
The presence of a bulky isopropyl group and another branched alkyl group on the carbon adjacent (β-position) to the bromomethyl group creates a neopentyl-like environment. This significant steric bulk effectively shields the electrophilic carbon from the incoming nucleophile's backside attack. youtube.comlibretexts.org The transition state for an SN2 reaction is highly crowded, with five groups around the central carbon. spcmc.ac.in The large alkyl groups in this compound increase the energy of this transition state, dramatically slowing down the reaction rate. libretexts.org It is well-documented that as steric hindrance increases, the rate of SN2 reactions decreases significantly. spcmc.ac.inlibretexts.org In fact, substrates with substantial steric hindrance at the β-carbon, like neopentyl halides, are known to be practically inert to SN2 reactions. masterorganicchemistry.com
Table 1: Effect of Steric Hindrance on SN2 Reaction Rates
| Alkyl Halide Substrate | Classification | Relative Rate | Reason for Rate |
|---|---|---|---|
| Methyl (CH₃Br) | Methyl | Fastest | Minimal steric hindrance. spcmc.ac.in |
| Primary (RCH₂Br) | Primary | Fast | Generally low steric hindrance. pressbooks.pub |
| This compound | Primary (Hindered) | Extremely Slow | Significant steric hindrance from bulky β-substituents, analogous to neopentyl halides. masterorganicchemistry.com |
| Secondary (R₂CHBr) | Secondary | Slow | Increased steric hindrance compared to primary. pressbooks.pub |
This table provides a qualitative comparison of reaction rates based on established principles of steric effects in SN2 reactions.
Unimolecular Nucleophilic Substitution (SN1) in Branched Systems
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate. The stability of this intermediate is the primary factor determining the reaction rate. libretexts.org Generally, SN1 reactions are favored for tertiary alkyl halides, which form stable tertiary carbocations. pdx.edupearson.com
As a primary alkyl bromide, this compound would be expected to form a highly unstable primary carbocation, making the direct SN1 pathway unfavorable. pressbooks.publibretexts.org However, a key feature of carbocation chemistry is the potential for rearrangement to a more stable form. libretexts.orgyoutube.com Once the initial primary carbocation is formed, it can undergo a 1,2-hydride or 1,2-methyl shift. In the case of the this compound carbocation, a hydride shift from the adjacent tertiary carbon would result in a much more stable tertiary carbocation.
This rearrangement is a powerful driving force that can allow primary alkyl halides with appropriate branching to undergo SN1 reactions, often referred to as solvolysis when the solvent acts as the nucleophile. libretexts.orgyoutube.com The reaction of the similar tertiary alkyl halide, 3-bromo-2,3-dimethylpentane, readily proceeds via an SN1 mechanism due to the formation of a stable tertiary carbocation. pearson.comvaia.com While the initial step is less favorable for the primary this compound, the potential for rearrangement makes the SN1 pathway a plausible outcome, especially under conditions that favor carbocation formation (e.g., polar protic solvents). youtube.com
Radical Alternatives and Transition-Metal Catalysis in Substitution Reactions
Given the challenges associated with both SN1 and SN2 pathways, alternative mechanisms can be considered for the substitution of this compound.
Radical Substitution: Free-radical halogenation is a characteristic reaction of alkanes, typically initiated by UV light or heat. savemyexams.comsavemyexams.comlibretexts.org This process occurs via a three-step chain reaction: initiation, propagation, and termination. libretexts.orgucr.edu In the context of this compound, a radical mechanism could be employed to substitute other atoms or groups, though it often leads to a mixture of products due to the high reactivity of radical species. savemyexams.com
Transition-Metal Catalysis: Modern synthetic chemistry offers powerful alternatives through transition-metal-catalyzed cross-coupling reactions. eie.grrsc.org These methods, such as the Suzuki, Hiyama, or Negishi couplings, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.netsioc-journal.cn These reactions are often tolerant of significant steric hindrance and can be highly selective, providing a viable route to functionalize sterically congested alkyl halides like this compound where traditional nucleophilic substitution fails. eie.grmdpi.com Palladium-based catalysts are commonly used, often with specialized phosphine (B1218219) ligands, to facilitate these transformations. eie.gr
Elimination Reaction Mechanisms
Elimination reactions are often in direct competition with nucleophilic substitution. acs.orgdalalinstitute.com For this compound, the high degree of branching influences the course of elimination as well.
E1 and E2 Pathways in Highly Branched Alkyl Bromides
E2 Pathway: The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously. dalalinstitute.com This pathway is favored by strong bases. libretexts.orglibretexts.org For this compound, the steric hindrance that impedes the SN2 reaction can make the E2 pathway more competitive. A strong, sterically hindered base, such as potassium tert-butoxide, is particularly effective at promoting E2 elimination over substitution. masterorganicchemistry.comyoutube.com The base abstracts a proton from the β-carbon, leading to the formation of an alkene.
E1 Pathway: The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. pdx.edulibretexts.org Therefore, E1 and SN1 reactions are often competing processes that occur under similar conditions (e.g., with weak bases and polar solvents). pressbooks.publibretexts.org For this compound, after the initial formation and subsequent rearrangement of the carbocation to a more stable tertiary form, a weak base (which can be the solvent) can abstract an adjacent proton to form an alkene. pearson.comchegg.com According to Zaitsev's rule, the major alkene product will be the most substituted (and therefore most stable) one. pearson.com Heating the reaction mixture generally favors elimination over substitution. libretexts.org
Competitive Reaction Pathways: Substitution vs. Elimination and Steric Influence
The outcome of reacting this compound with a nucleophile/base is determined by a delicate balance of several factors. The structure of this substrate is primary, which would suggest SN2, but it is extremely sterically hindered, which largely prevents this pathway. pressbooks.pubmasterorganicchemistry.com
With a strong, unhindered nucleophile/base (e.g., NaOH, EtO⁻): Both SN2 and E2 reactions are possible in principle. However, the severe steric hindrance will significantly slow the SN2 reaction, likely making the E2 pathway more favorable than it would be for a typical primary halide.
With a strong, hindered base (e.g., t-BuO⁻): The bulky nature of the base makes it a poor nucleophile but an effective proton abstractor. masterorganicchemistry.comyoutube.com This combination strongly favors the E2 mechanism, leading almost exclusively to the elimination product. libretexts.org
With a weak nucleophile/weak base (e.g., H₂O, EtOH in a polar solvent): These conditions favor unimolecular pathways. libretexts.orglibretexts.org Both SN1 and E1 reactions will likely occur, proceeding through a rearranged tertiary carbocation. A mixture of substitution and elimination products is expected, with the ratio depending on factors like temperature. libretexts.orglibretexts.org
Table 2: Predicted Reactivity of this compound
| Reagent / Conditions | Major Pathway(s) | Expected Major Product(s) | Rationale |
|---|---|---|---|
| Strong, small base (e.g., NaOEt in EtOH) | E2 >> SN2 | 3,4-Dimethyl-1-pentene | Steric hindrance disfavors SN2; strong base favors E2. libretexts.orglibretexts.org |
| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | 3,4-Dimethyl-1-pentene | Bulky base is a poor nucleophile and strongly favors elimination. masterorganicchemistry.comyoutube.com |
This table summarizes the likely outcomes based on the interplay of substrate structure and reagent properties.
Free Radical Processes and Radical Intermediates
The reactivity of this compound is significantly influenced by the formation and subsequent reactions of radical intermediates. The steric hindrance imposed by the flanking isopropyl groups on the bromomethyl moiety plays a crucial role in the generation and behavior of the corresponding primary alkyl radical. This section explores various mechanistic pathways involving free radical processes, including their generation, borylation, photoinduced transformations, and migratory functionalization.
Generation and Reactivity of Primary Alkyl Radicals with Steric Crowding
The generation of the 3-(2,4-dimethylpentyl)methyl radical, a primary alkyl radical characterized by significant steric crowding, can be achieved through several methods common in radical chemistry. The homolytic cleavage of the carbon-bromine bond in this compound is the key step. Traditional methods often utilized organotin hydrides like tributyltin hydride (Bu₃SnH), but modern approaches favor milder and less toxic reagents. lsmu.lt
Visible-light photoredox catalysis has emerged as a powerful tool for generating alkyl radicals from alkyl halides under mild conditions. rsc.orgnih.gov This process typically involves a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) with the alkyl bromide. This electron transfer populates the σ* antibonding orbital of the C-Br bond, leading to its rapid fragmentation into the primary alkyl radical and a bromide anion. The steric hindrance around the radical center influences its subsequent reactivity, often directing it away from bimolecular termination and towards intramolecular rearrangement or reaction with smaller trapping agents.
Another strategy involves the use of silanes or hypervalent silicon compounds, which can act as radical initiators or participate in halogen atom transfer (XAT) processes to generate the desired alkyl radical. lsmu.lt Organic photoredox catalysis, using catalysts like 4Cz-IPN, can also convert aliphatic carboxylic acids (if the bromide were to be first converted to a carboxylate derivative) into transient alkyl radicals, a method that is tolerant of significant steric hindrance. researchgate.net The reactivity of these sterically encumbered primary radicals is a subject of interest, as their structure can disfavor direct coupling reactions and instead favor pathways like hydrogen atom transfer (HAT) or intramolecular cyclizations if a suitable acceptor is present in the molecule.
Table 1: Methods for Generating Sterically Hindered Primary Alkyl Radicals
| Method | Reagents/Conditions | Mechanism | Reference |
| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complexes, organic dyes), Visible Light | Single-Electron Transfer (SET) to C-Br bond | rsc.org |
| Halogen Atom Transfer (XAT) | Silyl (B83357) Radicals | Transfer of Br atom to silyl radical | lsmu.lt |
| Organic Photoredox Catalysis | Organic Dyes (e.g., 4Cz-IPN) | Generation from precursors like carboxylic acids | researchgate.net |
Radical Borylation of Alkyl Bromides
Radical borylation provides a powerful method for converting alkyl bromides into versatile alkylboronate esters. For a substrate like this compound, this transformation would yield a sterically hindered boronate ester, a valuable building block in organic synthesis. Transition-metal-free approaches have been developed that utilize visible-light photoredox catalysis. lsmu.ltnih.gov
In a typical system, a photocatalyst, such as 4-phenylpyridine (B135609) in conjunction with a base (e.g., MeONa), interacts with a diboron (B99234) reagent like bis(catecholato)diboron (B79384) (B₂cat₂). nih.govsci-hub.se This can form a nucleophilic boryl species or a super electron donor complex. rsc.orgsci-hub.se Upon photoirradiation, this complex can reduce the alkyl bromide via a single-electron transfer (SET) process, generating the primary 3-(2,4-dimethylpentyl)methyl radical. This radical is then rapidly trapped by the diboron reagent to form a C-B bond. sci-hub.senih.gov Subsequent workup with an alcohol, such as pinacol, provides the final alkylboronate ester.
Mechanistic studies suggest two competing pathways for the activation of the alkyl bromide: a direct photoinduced SET from an excited state of the catalyst-boron complex to the bromide, and a pathway involving an initial Sₙ2 substitution on the bromide by a nucleophilic boryl species, followed by photoinduced fragmentation of the resulting intermediate to generate the alkyl radical. rsc.orgsci-hub.se The efficiency of these reactions with sterically hindered substrates highlights their utility. pku.edu.cn Another approach avoids light and transition metals altogether, using silanes to mediate the radical borylation of alkyl bromides and iodides. rsc.org
Table 2: Proposed Steps for Radical Borylation of this compound
| Step | Process | Description | Reference |
| 1 | Catalyst Activation | A pyridine (B92270) catalyst, base, and B₂cat₂ form a photo-active electron donor complex. | sci-hub.se |
| 2 | Radical Generation | The excited complex transfers an electron to this compound, cleaving the C-Br bond to form the alkyl radical. | rsc.orgnih.gov |
| 3 | Radical Trapping | The primary alkyl radical adds to the diboron reagent (B₂cat₂). | nih.gov |
| 4 | Product Formation | The resulting boron-centered radical intermediate is converted to the stable boronate ester upon workup. | pku.edu.cn |
Photoinduced Radical Transformations and Alkyl Bromide Activation
The activation of the C-Br bond in this compound can be readily achieved using photochemical methods. uni-regensburg.de Visible-light photoredox catalysis is a particularly mild and efficient strategy for this purpose. lsmu.ltrsc.org The process hinges on the ability of an electronically excited photocatalyst to act as a potent single-electron reductant.
Upon absorption of a photon, the photocatalyst is promoted to an excited state with enhanced redox potentials. This excited catalyst can then transfer an electron to this compound. The acceptance of this electron into the C-Br σ* orbital leads to dissociative electron transfer, causing the instantaneous cleavage of the bond and the formation of the 3-(2,4-dimethylpentyl)methyl radical and a bromide ion. sci-hub.se This method obviates the need for harsh reagents or high temperatures. nih.gov
Once generated, the sterically hindered primary radical can participate in a variety of transformations beyond borylation. For example, it can be trapped by electron-deficient alkenes in Giese-type additions, undergo hydrogen atom transfer from a suitable donor to effect a net reduction, or be captured by other radical traps. sci-hub.se The development of these photoinduced methods has significantly broadened the synthetic utility of alkyl bromides, allowing their conversion into radical intermediates under predictable and controllable conditions. lsmu.ltnih.gov
Migratory Functionalization via Transposed Carbon Radicals
A fascinating and advanced transformation involving radicals generated from primary alkyl bromides is migratory functionalization, which leads to the formation of a transposed carbon radical. nih.govsci-hub.se This process is particularly relevant for substrates like this compound, which contains a remote tertiary C-H bond. Nickel-catalyzed "chain-walking" reactions enable the functionalization of this sterically congested tertiary position. nih.govnih.gov
The proposed mechanism begins with the oxidative addition of the primary alkyl bromide to a low-valent nickel catalyst (e.g., Ni(0)) to form a primary alkyl-nickel(II) intermediate. nih.gov This intermediate can then undergo a series of reversible β-hydride elimination and re-insertion steps. This "chain-walking" process effectively moves the nickel center along the carbon chain. For this compound, the nickel can migrate from the primary carbon to the adjacent tertiary carbon (C3).
The process culminates in the formation of a tertiary C-Ni bond, which is typically the most sterically hindered and thermodynamically favored position. nih.govsci-hub.se Homolytic cleavage of this weak tertiary C-Ni bond then generates a tertiary carbon radical (the 2,4-dimethylpentan-3-yl radical) and a Ni(I) species. sci-hub.sepku.edu.cn This represents a formal transposition of the radical center from the initial primary position to the more stable tertiary position. This transposed radical can then be intercepted by a coupling partner, such as a difluoroalkene, to construct a new C-C bond at a previously unreactive tertiary center, enabling the synthesis of complex all-carbon quaternary centers. nih.govpku.edu.cnnih.gov
Table 3: Mechanistic Steps in Migratory Functionalization
| Step | Process | Intermediate Species | Description | Reference |
| 1 | Oxidative Addition | Primary Alkyl-Ni(II) Complex | This compound adds to a Ni(0) catalyst. | nih.gov |
| 2 | Chain Walking | Secondary/Tertiary Alkyl-Ni(II) Isomers | Reversible β-hydride elimination and re-insertion moves the Ni center along the chain. | nih.govsci-hub.se |
| 3 | Radical Generation | Transposed Tertiary C-Radical | Homolysis of the sterically hindered tertiary C-Ni bond generates the tertiary radical. | sci-hub.sepku.edu.cn |
| 4 | Functionalization | Final Product | The transposed radical is trapped by a coupling partner. | nih.gov |
Stereochemical Analysis and Conformational Landscape
Chiral Aspects of 3-(Bromomethyl)-2,4-dimethylpentane
The IUPAC name this compound describes a five-carbon main chain with methyl groups at positions 2 and 4, and a bromomethyl (-CH2Br) group at position 3. The structure is specifically CH₃-CH(CH₃)-CH(CH₂Br)-CH(CH₃)-CH₃.
An analysis of this structure for chirality reveals the presence of two stereocenters at the C2 and C4 positions.
Carbon 2 (C2) is bonded to four different groups: a hydrogen atom (H), a methyl group (C1), another methyl group as a substituent, and the -CH(CH₂Br)CH(CH₃)CH₃ group (the rest of the molecule from C3 onwards).
Carbon 4 (C4) is similarly bonded to four different groups: a hydrogen atom (H), a methyl group (C5), another methyl group as a substituent, and the -CH(CH₂Br)CH(CH₃)CH₃ group (the rest of the molecule from C3 backwards).
The presence of two stereocenters means that the molecule can exist as multiple stereoisomers. Specifically, there are three possible stereoisomers:
A pair of enantiomers: (2R,4R)-3-(bromomethyl)-2,4-dimethylpentane and (2S,4S)-3-(bromomethyl)-2,4-dimethylpentane.
A meso compound: (2R,4S)-3-(bromomethyl)-2,4-dimethylpentane, which is achiral due to an internal plane of symmetry and is superimposable on its (2S,4R) mirror image.
Therefore, any bulk sample of this compound is typically a mixture of these diastereomers and enantiomers unless a stereoselective synthesis is employed. The specific stereoisomer under consideration will have a unique and fixed three-dimensional arrangement, which is crucial for understanding its interactions and reactivity. The identification of stereocenters in branched alkanes is a fundamental step in their chemical analysis. chegg.com
Conformational Analysis of Branched Pentane (B18724) Systems
The pentane backbone of this compound makes the principles of pentane conformational analysis directly relevant. The rotation around the carbon-carbon single bonds leads to various conformers with different energy levels, largely dictated by steric interactions.
In any alkane chain, the most stable conformations seek to minimize steric strain by keeping large substituents far apart (an anti-conformation) and staggering all bonds along the chain. ic.ac.uk However, in chains of five atoms or more, certain staggered conformations can still lead to significant steric repulsion. The most notable of these is the syn-pentane interaction . wikipedia.orglibretexts.org
A syn-pentane interaction occurs when a five-carbon fragment is in a gauche+, gauche- or gauche-, gauche+ conformation. fccc.edu This arrangement brings the first and fifth carbons (and their substituents) into close proximity, resulting in severe steric hindrance. wikipedia.orgfccc.edu This repulsion is significantly more destabilizing than a single gauche interaction. lumenlearning.com The energetic cost of a syn-pentane interaction is estimated to be around 3.6 kcal/mol higher than the all-anti conformation. libretexts.org This high energy penalty forces molecules to avoid such arrangements, profoundly influencing the conformational equilibrium. bris.ac.uk In substituted systems like cis-1,3-dialkylcyclohexanes, this effect manifests as the highly unfavorable 1,3-diaxial interaction, which is a classic example of a syn-pentane interaction. wikipedia.org
| Interaction | Description | Approximate Energy Cost (kcal/mol) | Source |
|---|---|---|---|
| H-H Eclipsing | Torsional strain from eclipsing two hydrogen atoms. | 1.0 | lumenlearning.com |
| CH₃-H Eclipsing | Torsional strain from eclipsing a methyl group and a hydrogen atom. | 1.4 | lumenlearning.com |
| CH₃-CH₃ Eclipsing | Severe torsional and steric strain from eclipsing two methyl groups. | 3.1 | lumenlearning.com |
| Gauche (CH₃/CH₃) | Steric strain between two methyl groups in a gauche conformation. | 0.9 | csus.edu |
| Syn-Pentane | Severe steric strain from a gauche+/gauche- arrangement of a five-carbon fragment. | ~3.6 | libretexts.orgfccc.edu |
The conformational landscape of highly branched alkanes is considerably more complex than that of their linear counterparts. chemrxiv.org Determining the most stable conformations and the energy barriers between them requires a combination of theoretical and experimental methods.
Theoretical Studies: Computational chemistry provides powerful tools for exploring conformational space. Methods range from molecular mechanics (e.g., MMFF94) to quantum mechanical calculations like Density Functional Theory (DFT) and high-accuracy methods such as DLPNO-CCSD(T1). chemrxiv.orgchemrxiv.org These studies can map potential energy surfaces, identify low-energy conformers, and calculate the relative energies and rotational barriers. chemrxiv.org For highly branched systems, these calculations often reveal that the ground-state conformations are significantly distorted from idealized staggered geometries to alleviate severe steric strain. ucl.ac.uk
Stereocontrol in Synthetic Transformations Involving this compound
Stereocontrol in a chemical reaction refers to the ability to control the stereochemical outcome of the reaction. For a chiral molecule like this compound, the existing stereocenters (C2 and C4) can exert a powerful influence on the reactivity of the bromomethyl group.
The reactive site is a primary alkyl bromide (-CH₂Br), which would typically be susceptible to SN2 substitution and E2 elimination reactions. However, the carbon to which it is attached (C3) is tertiary and is flanked by two bulky, chiral secondary carbon centers. This creates a highly congested environment around the reaction center.
In an SN2 reaction , the nucleophile must approach the carbon bearing the bromine from the side opposite the C-Br bond. The immense steric hindrance created by the branched alkyl framework would significantly impede this backside attack, drastically slowing down the rate of any SN2 reaction. The specific (R,R), (S,S), or (R,S) configuration of the starting material would create a unique three-dimensional pocket around the reaction site, potentially blocking the nucleophilic attack path entirely or allowing it only from a very specific trajectory.
In an E2 elimination reaction , a base must abstract a proton that is anti-periplanar to the leaving group (bromine). In this molecule, the only protons available for a standard E2 reaction are on the C3 carbon. The molecule must adopt a specific conformation to align one of the C3-H bonds anti to the C-CH₂Br bond, which is not possible for a standard β-elimination. A different elimination pathway would involve abstraction of the proton on C3, which would require the C-Br bond to be anti-periplanar to a C-H bond on C3. This would lead to the formation of an alkene. The severe steric repulsions, including the avoidance of syn-pentane interactions, would heavily restrict the available conformations. ic.ac.uk This conformational locking means that the molecule may only be able to achieve the required anti-periplanar geometry in one way, leading to the formation of a single, specific alkene product with high selectivity. This principle, where steric bulk dictates conformational preference and thus reaction outcome, is a cornerstone of stereocontrol. fccc.edu
Therefore, the well-defined stereochemistry and the conformationally rigid structure imposed by the bulky substituents in this compound would be expected to provide a high degree of stereocontrol in its chemical transformations.
Advanced Applications in Organic Synthesis Research
Role as a Key Intermediate in Complex Molecular Construction
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the strategic use of key intermediates is paramount. libretexts.org These intermediates are molecular fragments that are incorporated into the final structure, often introducing specific functionalities or stereochemical features. Bromomethyl-containing compounds are frequently employed as such intermediates due to the versatile reactivity of the carbon-bromine bond, which can be readily converted into other functional groups.
For instance, in the synthesis of statins like Rosuvastatin, a crucial step involves intermediates containing a bromomethyl group attached to a heterocyclic core, such as N-(5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl pyrimidine-2-yl)-N-methyl methanesulfonamide. google.comgoogle.com This bromomethyl group serves as a chemical handle for introducing the side chain of the final drug molecule through reactions like the Wittig reaction. google.com
While direct literature on the use of 3-(bromomethyl)-2,4-dimethylpentane in a completed complex molecule synthesis is sparse, its structure suggests significant potential. It can act as a precursor for introducing a highly branched, sterically demanding neopentyl-like fragment into a target molecule. This is particularly valuable in medicinal chemistry, where bulky lipophilic groups can enhance binding affinity to biological targets or modify a drug's pharmacokinetic profile. The chlorinated analog, 3-(chloromethyl)-2,4-dimethylpentane, is noted for its role as a precursor in synthesizing more complex organic molecules, a role readily extrapolated to its brominated counterpart. smolecule.com The compound's utility lies in its ability to participate in reactions that form larger, more intricate structures, serving as a foundational piece in a convergent synthesis strategy.
Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the cornerstone of synthetic organic chemistry. organic-chemistry.org These reactions allow chemists to assemble simple starting materials into complex molecular frameworks. surrey.ac.uk Traditional methods often rely on the reaction of a nucleophile with an electrophile. In the context of this compound, the carbon atom bonded to the bromine is electrophilic, making it a target for a wide range of nucleophiles to form C-C and C-X bonds.
Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which provide highly efficient and selective methods for bond formation. numberanalytics.comnih.gov These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, typically involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. nih.govorganic-chemistry.org These methodologies have greatly expanded the toolbox for constructing complex molecules under mild conditions. libretexts.org
Cross-Coupling Methodologies with Branched Alkyl Bromides
Cross-coupling reactions involving sp³-hybridized carbon centers, particularly sterically hindered primary and secondary alkyl halides like this compound, present unique challenges. A major competing pathway is β-hydride elimination, which leads to the formation of an alkene instead of the desired coupled product. Furthermore, the oxidative addition step, which is often rate-determining, can be sluggish for bulky alkyl halides. libretexts.org
Despite these hurdles, several methodologies have been developed to effectively couple branched alkyl bromides. Nickel-catalyzed cross-coupling has emerged as a powerful tool. For example, the Kambe protocol utilizes a nickel catalyst with 1,3-butadiene (B125203) as an additive to couple alkyl bromides and even tosylates with Grignard reagents. illinois.edu This method is effective for substrates that contain β-hydrogens and would otherwise be prone to elimination. illinois.edu Similarly, the Suzuki-Miyaura coupling, traditionally used for sp²-sp² bond formation, has been adapted for sp³-hybridized centers. libretexts.org Research has demonstrated the successful coupling of alkyl boranes (specifically alkyl-9-BBN derivatives) with alkyl iodides that contain β-hydrogens, showcasing the feasibility of this approach. illinois.edu
| Cross-Coupling Reaction | Catalyst/Reagents | Coupling Partner | Key Features & Suitability for Branched Bromides |
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organoboron Reagent (e.g., Alkyl-9-BBN) | Can couple alkyl halides with β-hydrogens; requires conversion of the nucleophile to an organoboron species. libretexts.orgillinois.edu |
| Negishi Coupling | Pd or Ni catalyst | Organozinc Reagent | Organozinc reagents are highly reactive; reaction conditions must be anhydrous and oxygen-free. d-nb.info |
| Stille Coupling | Pd catalyst | Organotin Reagent | Broad scope but limited by the toxicity of organotin reagents and byproducts. libretexts.org |
| Kambe Coupling | Ni catalyst, 1,3-Butadiene | Grignard Reagent (Alkyl-MgX) | Effective for coupling alkyl bromides and tosylates with β-hydrogens; the butadiene additive is crucial. illinois.edu |
| Buchwald-Hartwig Amination | Pd catalyst, Bulky Ligand, Base | Amine (Primary or Secondary) | Primarily for C-N bond formation; specialized bulky phosphine (B1218219) ligands are key to success with challenging substrates. organic-chemistry.orglibretexts.org |
Synthesis of Enantioenriched Compounds via Alkyl Bromide Intermediates
Alkyl bromides are pivotal intermediates in the synthesis of chiral, enantioenriched molecules. The carbon-bromine bond serves as a versatile functional handle for introducing new stereocenters or for reacting with chiral reagents to build molecular asymmetry.
One powerful strategy involves the catalytic asymmetric functionalization of a prochiral starting material to install the alkyl bromide. More commonly, the racemic or prochiral alkyl bromide itself is used in a reaction that generates or selects for a specific enantiomer. For example, chiral bifunctional sulfide (B99878) catalysts have been used in asymmetric bromoaminocyclizations of 2-allylanilines. nii.ac.jp These reactions produce optically active 2-(bromomethyl)indolines, where the newly formed stereocenter is adjacent to the bromomethyl group. nii.ac.jp These chiral intermediates can then be converted into a variety of 2-substituted indolines with no loss of optical purity, demonstrating a successful chirality transfer. nii.ac.jp
Another approach is the enantioselective alkylation using a chiral catalyst. Ruthenium complexes with chiral ligands, such as iPr-PHOX, have been shown to catalyze the enantioselective alkylation of secondary phosphines with various alkyl bromides. acs.org This method allows for the synthesis of valuable P-stereogenic phosphines, which are themselves important chiral ligands in asymmetric catalysis. acs.org These examples highlight how an alkyl bromide intermediate, even one as sterically encumbered as this compound, can be a key participant in the creation of complex, single-enantiomer products.
| Asymmetric Strategy | Example Reaction | Chiral Source | Product Class |
| Asymmetric Cyclization | Bromoaminocyclization of 2-allylanilines nii.ac.jp | Chiral bifunctional sulfide catalyst | Optically active 2-(bromomethyl)indolines nii.ac.jp |
| Enantioselective Alkylation | Alkylation of secondary phosphines acs.org | Chiral Ru-PHOX catalyst acs.org | P-stereogenic phosphines acs.org |
| Asymmetric Hydroboration | Hydroboration of alkenes followed by transformation of the C-B bond thieme-connect.de | Chiral Cu or Rh catalyst thieme-connect.de | Chiral alcohols, amines, etc. thieme-connect.de |
| Diastereomeric Resolution | Reaction with a chiral resolving agent rsc.org | Enantiopure BINOL rsc.org | Separated diastereomers of metal complexes rsc.org |
Development of Novel Synthetic Routes Utilizing Steric Effects
The most prominent feature of this compound is the substantial steric bulk imposed by the two isopropyl groups adjacent to the bromomethyl moiety. This steric hindrance profoundly influences the compound's reactivity, a factor that can be strategically exploited to develop novel synthetic routes. Steric effects can control regioselectivity and stereoselectivity, often favoring reaction pathways that are disfavored in less hindered substrates.
For example, in nucleophilic substitution reactions, the significant steric shielding around the electrophilic carbon in this compound would drastically slow down an Sₙ2 reaction. This could allow other, normally slower, processes to compete or dominate. Conversely, this same steric bulk can be used to direct reactions. When the 3-(2,4-dimethylpentyl) group is incorporated into a larger molecule, its sheer size can block one face of the molecule, forcing reagents to approach from the less hindered side, thereby achieving high levels of diastereoselectivity.
Research into aromatic aldimines derived from the corresponding amine (3-amino-2,4-dimethylpentane) demonstrated that this bulky group renders the imines surprisingly resistant to directed ortho-metalation reactions. researchgate.net This indicates that the 3-(2,4-dimethylpentyl) fragment can function as a sterically demanding blocking or directing group, preventing reactions at nearby positions and enabling functionalization at more remote sites. By strategically placing this group, chemists can guide the course of a reaction, leading to the formation of products that would be difficult to access through other means. This exploitation of steric hindrance opens up new avenues for designing synthetic strategies that rely on kinetic control dictated by non-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
